

# Troubleshooting variability in isavuconazole in vitro susceptibility results

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isavuconazonium*

Cat. No.: B1236616

[Get Quote](#)

## Isavuconazole In Vitro Susceptibility Testing: Technical Support Center

Welcome to the technical support center for isavuconazole in vitro susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isavuconazole testing and troubleshoot variability in their results.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during isavuconazole susceptibility testing.

**Q1:** Why are my isavuconazole Minimum Inhibitory Concentration (MIC) results for the same isolate different when using CLSI versus EUCAST guidelines?

**A1:** Discrepancies in isavuconazole MICs between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methods are a well-documented source of variability. These differences primarily stem from variations in testing protocols. For molds like *Aspergillus*, EUCAST guidelines may yield modal MICs that are 2-fold higher than those generated using CLSI guidelines.<sup>[1]</sup> However, for triazoles, including isavuconazole, the essential agreement between the two methods is generally high (e.g., 98.3% for Mucorales).<sup>[1][2][3]</sup>

Key procedural differences include:

- Medium: CLSI recommends RPMI-1640 medium, while EUCAST specifies RPMI-2% glucose. The difference in glucose concentration can affect fungal growth and, consequently, MIC values.
- Inoculum Size: The prescribed inoculum concentrations can differ between the two methodologies.
- Endpoint Reading: For azoles, the CLSI endpoint is typically the lowest concentration that produces a prominent decrease in growth (often  $\geq 50\%$  inhibition), whereas EUCAST recommends complete growth inhibition for molds.[\[4\]](#)

If you observe discrepancies, it is crucial to review which protocol was followed and ensure all steps were performed correctly. For cross-study comparisons, it is essential to use data generated by the same methodology.

Q2: I am observing trailing or paradoxical growth at higher isavuconazole concentrations. How should I interpret these results?

A2: The "trailing effect," characterized by reduced but persistent growth at drug concentrations above the MIC, and paradoxical growth (an increase in growth at concentrations above the MIC) can complicate MIC determination for azoles.

- Trailing Growth: This phenomenon can make visual endpoint reading subjective. To mitigate this, it is recommended to read the MIC as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control well. For *Candida* species, this is often a prominent reduction in turbidity.
- Paradoxical Growth: While less common with isavuconazole compared to other azoles, it can occur. The clinical significance of this in vitro phenomenon is not well established. When it occurs, the MIC should be read as the lowest concentration that inhibits growth before the paradoxical growth begins.

If you consistently encounter these issues, consider the following:

- Ensure the purity of your fungal isolate.[\[5\]](#)

- Verify the accuracy of your drug dilutions.
- For ambiguous results, spectrophotometric reading at 530 nm can provide a more objective measure of growth inhibition.

Q3: My isavuconazole MICs for Candida species are showing significant inter-laboratory variability. What could be the cause?

A3: Significant interlaboratory variability in isavuconazole MICs for Candida species has been noted, to the extent that EUCAST has not established epidemiological cutoff values (ECOFFs) or breakpoints for Candida.[\[6\]](#)[\[7\]](#) This variability can be attributed to several factors:

- Subtle Methodological Differences: Even minor deviations in media preparation, incubation time, or endpoint reading can lead to different MICs.[\[7\]](#)
- Endpoint Reading Subjectivity: The visual determination of a significant reduction in growth can vary between technicians.
- Bimodal Distributions: For some species, like C. albicans, bimodal MIC distributions have been observed in some studies, which can contribute to variability.[\[7\]](#)

To improve reproducibility:

- Strictly adhere to a standardized protocol (either CLSI or EUCAST).
- Use quality control strains with established MIC ranges in every batch.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- When possible, supplement visual readings with spectrophotometric analysis.

Q4: How does incubation time affect isavuconazole MIC results?

A4: Incubation time is a critical parameter that can influence MIC values. For molds, CLSI recommends an incubation period of 48 hours for isavuconazole.[\[8\]](#) For Trichosporon species, a better correlation between MIC Test Strips and broth microdilution was observed after 24 hours of incubation, with 48-hour readings leading to increased discrepancies.[\[10\]](#) Insufficient incubation can lead to falsely low MICs due to inadequate growth in the control wells, while overly long incubation can result in falsely high MICs due to drug degradation or the

emergence of resistant subpopulations.[\[11\]](#) It is essential to follow the recommended incubation times for the specific organism and testing method.

## Quantitative Data Summary

The following tables summarize quantitative data on the variability of isavuconazole MICs based on testing methodology and fungal species.

Table 1: Comparison of Isavuconazole MICs (in mg/L) by CLSI and EUCAST Methods for Molds

| Fungal Species        | Method | MIC50 | MIC90 | Geometric Mean MIC                       | Reference                                |
|-----------------------|--------|-------|-------|------------------------------------------|------------------------------------------|
| Aspergillus fumigatus | EUCAST | 0.60  | -     | 0.60                                     | <a href="#">[9]</a> <a href="#">[12]</a> |
| MIC Strip             | 0.65   | -     | 0.65  | <a href="#">[9]</a> <a href="#">[12]</a> |                                          |
| Aspergillus flavus    | EUCAST | -     | -     | 0.70                                     | <a href="#">[9]</a> <a href="#">[12]</a> |
| MIC Strip             | -      | -     | 0.77  | <a href="#">[9]</a> <a href="#">[12]</a> |                                          |
| Aspergillus niger     | EUCAST | -     | -     | 1.50                                     | <a href="#">[9]</a> <a href="#">[12]</a> |
| MIC Strip             | -      | -     | 1.25  | <a href="#">[9]</a> <a href="#">[12]</a> |                                          |
| Aspergillus terreus   | EUCAST | -     | -     | 0.41                                     | <a href="#">[9]</a> <a href="#">[12]</a> |
| MIC Strip             | -      | -     | 0.38  | <a href="#">[9]</a> <a href="#">[12]</a> |                                          |
| Mucorales (overall)   | CLSI   | 2     | >8    | -                                        | <a href="#">[13]</a>                     |
| Rhizopus spp.         | CLSI   | 1     | >8    | -                                        | <a href="#">[13]</a>                     |
| Lichtheimia spp.      | CLSI   | 4     | 8     | -                                        | <a href="#">[13]</a>                     |

Table 2: Essential Agreement Between CLSI and EUCAST Methods for Isavuconazole

| Fungal Group  | Essential Agreement<br>(within $\pm 2$ dilutions) | Reference                                                   |
|---------------|---------------------------------------------------|-------------------------------------------------------------|
| Mucorales     | 98.3%                                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Candida auris | 76%                                               | <a href="#">[14]</a>                                        |

## Experimental Protocols

### 1. CLSI Broth Microdilution Method for Molds (M38-A2)

This protocol is a summarized version of the CLSI M38-A2 standard for filamentous fungi.

- Isolate Preparation: Subculture the fungal isolate onto potato dextrose agar and incubate at 35°C for 7 days to encourage conidiation.
- Inoculum Preparation: Prepare a conidial suspension by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL in RPMI-1640 medium.[\[8\]](#)
- Drug Dilution: Perform serial twofold dilutions of isavuconazole in RPMI-1640 medium in a 96-well microtiter plate. The final drug concentrations typically range from 0.015 to 8 mg/L.[\[3\]](#)
- Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.
- Incubation: Incubate the plates at 35°C for 48 hours.[\[8\]](#)
- MIC Reading: The MIC is read as the lowest concentration of isavuconazole that produces 100% growth inhibition (complete absence of growth) compared to the control well.[\[8\]](#)

### 2. EUCAST Broth Microdilution Method for Molds (E.Def 9.3.1)

This protocol is a summarized version of the EUCAST definitive document for mold susceptibility testing.

- Isolate Preparation: Similar to the CLSI method, grow the isolate to promote sporulation.
- Inoculum Preparation: Prepare a spore suspension and adjust it spectrophotometrically to a final concentration of  $2 \times 10^5$  to  $5 \times 10^5$  CFU/mL in RPMI-1640 medium supplemented with 2% glucose.
- Drug Dilution: Prepare serial dilutions of isavuconazole in RPMI-2% glucose medium in a 96-well microtiter plate.
- Inoculation: Inoculate the plate with the prepared fungal suspension.
- Incubation: Incubate the plates at 35-37°C for 48-72 hours, depending on the species.
- MIC Reading: The MIC is read as the lowest drug concentration showing complete inhibition of growth.

## Visualizations

## Isavuconazole Susceptibility Testing Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for in vitro isavuconazole susceptibility testing.

## Troubleshooting Isavuconazole MIC Variability

[Click to download full resolution via product page](#)

Caption: A logical diagram for troubleshooting variability in isavuconazole MIC results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 2. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [labcorp.com](https://labcorp.com) [labcorp.com]
- 6. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. In vitro activity of isavuconazole against clinically relevant Trichosporon species: a comparative evaluation of EUCAST broth microdilution and MIC Test Strip methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of isavuconazole MIC strips for susceptibility testing of Aspergillus and Scedosporium species [iris.unicit.it]
- 13. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for *Candida auris* and Associated Tentative Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Troubleshooting variability in isavuconazole in vitro susceptibility results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236616#troubleshooting-variability-in-isavuconazole-in-vitro-susceptibility-results]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)